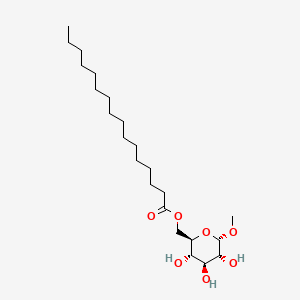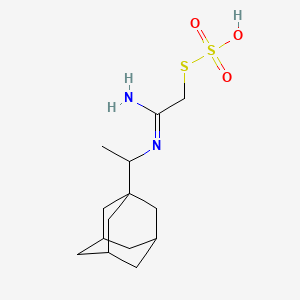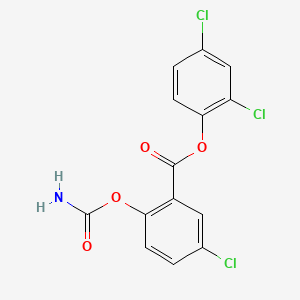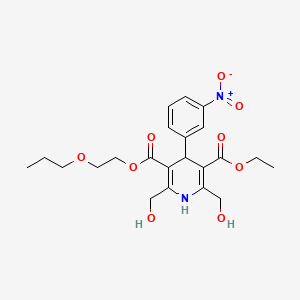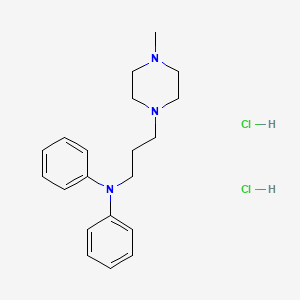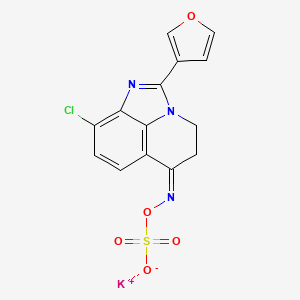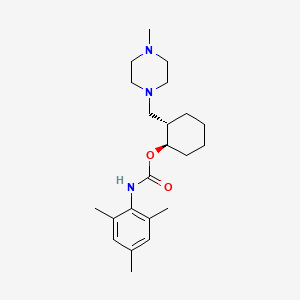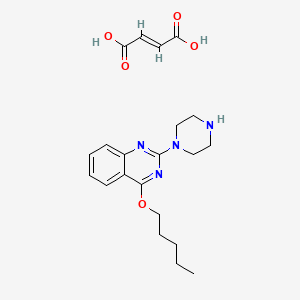
1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(メチルフェニルアミノ)-3-(8-キノリニルオキシ)-2-プロパノール: は、キノリンとフェニルアミノ基の両方を含む複雑な有機化合物です。
準備方法
合成経路と反応条件: 1-(メチルフェニルアミノ)-3-(8-キノリニルオキシ)-2-プロパノールの合成は、通常、8-ヒドロキシキノリンと適切なエポキシドの反応に続き、メチルフェニルアミノ基の導入を行います。反応条件は、多くの場合、水酸化ナトリウムや炭酸カリウムなどの塩基を使用する必要があるため、求核置換反応が促進されます。
工業的生産方法: この化合物の工業的生産には、同様の合成経路が使用される可能性がありますが、より大規模に行われます。連続フローリアクターと最適化された反応条件の使用により、最終製品の収率と純度を高めることができます。
化学反応の分析
反応の種類: 1-(メチルフェニルアミノ)-3-(8-キノリニルオキシ)-2-プロパノールは、次のものを含むさまざまなタイプの化学反応を起こすことができます。
酸化: この化合物は、キノリン誘導体を生成するために酸化することができます。
還元: 還元反応は、還元されたキノリン化合物の形成につながる可能性があります。
置換: フェニルアミノ基は、置換反応に参加することができ、さまざまな誘導体の形成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: 置換反応には、ハロゲンやアルキル化剤などの試薬が関与する可能性があります。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。たとえば、酸化はキノリンN-オキシドを生成する可能性がありますが、還元はジヒドロキノリン誘導体を生成する可能性があります。
科学的研究の応用
1-(メチルフェニルアミノ)-3-(8-キノリニルオキシ)-2-プロパノールは、いくつかの科学研究に適用されています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されています。
生物学: これは、キノリン誘導体を含む生物学的プロセスを研究するためのプローブとして役立つ可能性があります。
産業: 染料、蛍光材料、その他の工業用化学品の製造に使用されます。
作用機序
1-(メチルフェニルアミノ)-3-(8-キノリニルオキシ)-2-プロパノールの作用機序は、特定の分子標的との相互作用に関与しています。キノリン部分は、DNAとインターカレーションする可能性があり、フェニルアミノ基は、さまざまな酵素や受容体と相互作用する可能性があります。これらの相互作用は、生物学的経路を調節し、さまざまな生理学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物:
キノリン: 同様の構造的特徴を持つより単純な化合物。
フェニルアミノ誘導体: キノリン部分は含まれていませんが、フェニルアミノ基を含む化合物。
キノリニルオキシ化合物: 異なる置換基を持つキノリニルオキシ基を含む化合物。
独自性: 1-(メチルフェニルアミノ)-3-(8-キノリニルオキシ)-2-プロパノールは、キノリン基とフェニルアミノ基の両方の組み合わせによってユニークであり、これにより異なる化学的および生物学的特性が与えられます。この二重の機能により、さまざまなアプリケーションで汎用性の高い化合物になります。
類似化合物との比較
Quinoline: A simpler compound with similar structural features.
Phenylamino derivatives: Compounds with a phenylamino group but lacking the quinoline moiety.
Quinolinyloxy compounds: Compounds with a quinolinyloxy group but different substituents.
Uniqueness: 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol is unique due to the combination of both quinoline and phenylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
CAS番号 |
85239-26-5 |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
1-(N-methylanilino)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C19H20N2O2/c1-21(16-9-3-2-4-10-16)13-17(22)14-23-18-11-5-7-15-8-6-12-20-19(15)18/h2-12,17,22H,13-14H2,1H3 |
InChIキー |
NIOLODGIVRALIV-UHFFFAOYSA-N |
正規SMILES |
CN(CC(COC1=CC=CC2=C1N=CC=C2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
